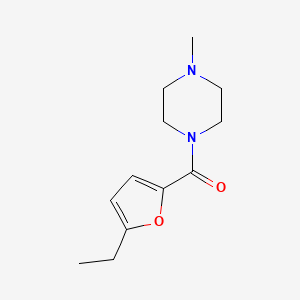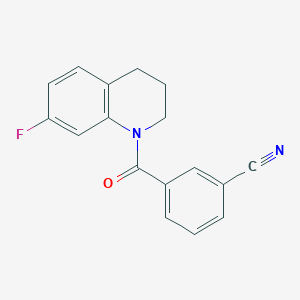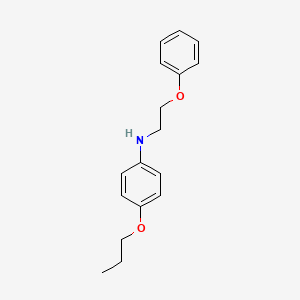![molecular formula C11H13ClN2O3 B7559148 2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide is a chemical compound that belongs to the class of acetamides. It is commonly known as Chloramphenicol, which is an antibiotic that is used to treat a wide range of bacterial infections. Chloramphenicol is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria.
作用機序
Chloramphenicol works by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. This leads to the inhibition of bacterial protein synthesis, which ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
Chloramphenicol has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria. Chloramphenicol has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of Chloramphenicol is its broad-spectrum activity against a wide range of bacterial species. This makes it a useful tool in the study of bacterial resistance to antibiotics. However, Chloramphenicol has some limitations for lab experiments. It is known to have toxic effects on bone marrow cells, which can limit its use in certain experiments. Additionally, Chloramphenicol is not effective against all bacterial species, which may limit its usefulness in certain studies.
将来の方向性
There are several future directions for research on Chloramphenicol. One area of research is the development of new analogs of Chloramphenicol that have improved antibacterial activity and reduced toxicity. Another area of research is the study of the mechanisms of bacterial resistance to Chloramphenicol, which may lead to the development of new strategies for combating antibiotic resistance. Finally, Chloramphenicol has been found to have anti-inflammatory properties, and further research in this area may lead to the development of new treatments for inflammatory disorders.
合成法
Chloramphenicol can be synthesized by the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloride. This compound is then reacted with acetamide to form p-nitrophenyl acetamide. The p-nitrophenyl acetamide is then reduced to p-aminophenyl acetamide. Finally, the p-aminophenyl acetamide is reacted with 2-chloroacetyl chloride to form Chloramphenicol.
科学的研究の応用
Chloramphenicol has been extensively studied for its antibacterial properties. It has been used to treat a wide range of bacterial infections, including typhoid fever, meningitis, and pneumonia. Chloramphenicol has also been used in research to study the mechanisms of bacterial resistance to antibiotics.
特性
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-17-9-4-2-8(3-5-9)14-11(16)7-13-10(15)6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYWTOKLHQUJPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7559109.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)

![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)


